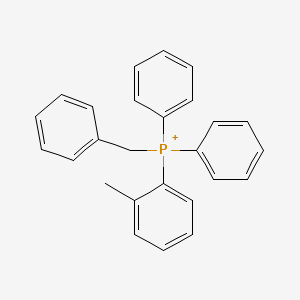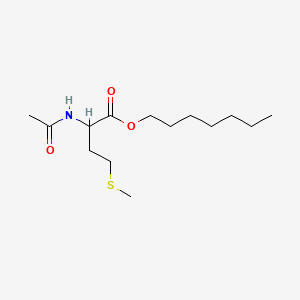
Magnesium pentan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium pentan-1-olate, also known as magnesium di(1-pentanolate), is an organomagnesium compound with the chemical formula C10H22MgO2. It is a white crystalline solid that is soluble in organic solvents. This compound is used in various chemical reactions and has applications in both research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium pentan-1-olate can be synthesized through the reaction of magnesium metal with pentan-1-ol in the presence of a suitable catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:
2C5H11OH+Mg→(C5H11O)2Mg+H2
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Magnesium pentan-1-olate undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and pentanal.
Substitution: Can participate in nucleophilic substitution reactions where the pentanolate group is replaced by other nucleophiles.
Addition: Reacts with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Addition: Electrophiles such as carbonyl compounds are used.
Major Products Formed
Oxidation: Magnesium oxide and pentanal.
Substitution: Various substituted magnesium compounds.
Addition: Addition products with electrophiles.
Scientific Research Applications
Magnesium pentan-1-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, although its use is limited due to its reactivity.
Medicine: Explored for its potential use in drug synthesis and as a precursor for other medicinal compounds.
Industry: Utilized in the production of fine chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of magnesium pentan-1-olate involves its ability to act as a nucleophile in chemical reactions. It can donate electrons to electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
Magnesium ethoxide (C4H10MgO2): Similar in structure but with ethoxide groups instead of pentanolate groups.
Magnesium methoxide (C2H6MgO2): Contains methoxide groups and is more reactive due to the smaller size of the alkoxide group.
Magnesium tert-butoxide (C8H18MgO2): Contains tert-butoxide groups and is less reactive due to steric hindrance.
Uniqueness
Magnesium pentan-1-olate is unique due to its specific alkoxide group, which provides a balance between reactivity and stability. Its longer carbon chain compared to other magnesium alkoxides makes it suitable for specific applications where a less reactive but still effective reagent is required.
Properties
CAS No. |
37411-22-6 |
|---|---|
Molecular Formula |
C10H22MgO2 |
Molecular Weight |
198.59 g/mol |
IUPAC Name |
magnesium;pentan-1-olate |
InChI |
InChI=1S/2C5H11O.Mg/c2*1-2-3-4-5-6;/h2*2-5H2,1H3;/q2*-1;+2 |
InChI Key |
WRZMOWGAWMKGIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[O-].CCCCC[O-].[Mg+2] |
Related CAS |
71-41-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















